(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0756511
InChI:
InChI=1S/C16H13BrN2O2/c1-11(20)15(16(21)12-5-3-2-4-6-12)19-18-14-9-7-13(17)8-10-14/h2-10,18H,1H3/b19-15-
SMILES:
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2
Molecular Formula:
C16H13BrN2O2
Molecular Weight:
345.19 g/mol
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
CAS No.:
Cat. No.: VC0756511
Molecular Formula: C16H13BrN2O2
Molecular Weight: 345.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrN2O2 |
|---|---|
| Molecular Weight | 345.19 g/mol |
| IUPAC Name | (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
| Standard InChI | InChI=1S/C16H13BrN2O2/c1-11(20)15(16(21)12-5-3-2-4-6-12)19-18-14-9-7-13(17)8-10-14/h2-10,18H,1H3/b19-15- |
| Standard InChI Key | RRGHQSWHQLXGOI-CYVLTUHYSA-N |
| Isomeric SMILES | CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/C(=O)C2=CC=CC=C2 |
| SMILES | CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator